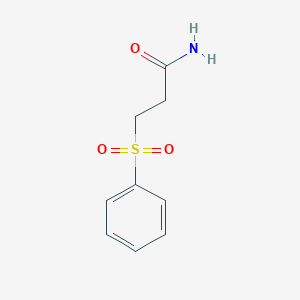

3-(phenylsulfonyl)propanamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(benzenesulfonyl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3S/c10-9(11)6-7-14(12,13)8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDVZUJCDAGZPOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)CCC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Phenylsulfonyl Propanamide and Analogues

Direct Synthesis Approaches

Direct synthesis strategies are highly valued for their efficiency, often involving the formation of the critical amide bond from a readily available phenylsulfonyl-containing precursor. These methods are central to creating libraries of analogues for various research applications.

The most straightforward route to 3-(phenylsulfonyl)propanamide involves the formation of an amide bond between the carboxyl group of 3-(phenylsulfonyl)propanoic acid and an amine source, typically ammonia (B1221849) or an ammonium (B1175870) salt. This transformation can be achieved through several reliable methods.

Modern peptide chemistry offers a vast arsenal (B13267) of coupling reagents that facilitate amide bond formation under mild conditions, minimizing side reactions and often proceeding with high yields. fishersci.co.uk These reagents activate the carboxylic acid, making it highly susceptible to nucleophilic attack by an amine. The general principle involves the in situ generation of a highly reactive ester intermediate. fishersci.co.uksigmaaldrich.com

Common classes of coupling reagents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and dicyclohexylcarbodiimide (B1669883) (DCC), as well as phosphonium (B103445) salts (e.g., PyBOP) and aminium/uronium salts (e.g., HATU, HBTU). fishersci.co.uksigmaaldrich.combachem.com The reaction of 3-(phenylsulfonyl)propanoic acid with ammonia in the presence of such a reagent, often with an additive like 1-Hydroxybenzotriazole (HOBt) to suppress racemization and improve efficiency, would yield the target this compound. fishersci.co.ukbachem.com The selection of the coupling reagent can be critical, with reagents like HATU being particularly effective for sterically hindered couplings. sigmaaldrich.com

Table 1: Common Coupling Reagents for Amidation

| Reagent Class | Example Reagent | Full Name | By-products |

|---|---|---|---|

| Carbodiimides | EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Water-soluble urea |

| Carbodiimides | DCC | Dicyclohexylcarbodiimide | Dicyclohexylurea (precipitate) |

| Phosphonium Salts | PyBOP® | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Tripyrrolidinophosphine oxide |

| Aminium/Uronium Salts | HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Tetramethylurea |

This table is generated based on data from various sources. fishersci.co.uksigmaaldrich.combachem.com

A classic and highly effective method for preparing amides involves the conversion of the parent carboxylic acid into a more reactive acyl chloride. fishersci.co.uk For the synthesis of this compound, the precursor 3-(phenylsulfonyl)propanoic acid sigmaaldrich.comepa.gov is first reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to form the intermediate 3-(phenylsulfonyl)propanoyl chloride . fishersci.co.uksigmaaldrich.comnih.gov

This acyl chloride is a highly electrophilic species. nih.gov Subsequent reaction with a suitable amine nucleophile, such as aqueous or gaseous ammonia, readily affords the desired primary amide, this compound, with the formation of a hydrochloride salt as a byproduct. fishersci.co.uk This two-step, one-pot sequence is a robust and widely used method in organic synthesis.

The synthesis of sulfonamide analogues, a structurally related class of compounds, typically proceeds via the reaction of a sulfonyl chloride with an amine. nih.govrsc.org This is a cornerstone reaction in medicinal chemistry. The general method involves the nucleophilic attack of a primary or secondary amine on the electrophilic sulfur atom of an aryl sulfonyl chloride, displacing the chloride ion. rsc.orgacs.org

For instance, benzenesulfonyl chloride can react with a variety of amine nucleophiles to generate a diverse library of sulfonamide-containing analogues. rsc.org The reaction conditions are generally mild, and the use of a non-nucleophilic base is often employed to scavenge the hydrogen chloride generated during the reaction. acs.org While the target compound of this article is a carboxamide, this nucleophilic substitution is the primary method for synthesizing its sulfonamide isomers and analogues.

Amidation Reactions of Phenylsulfonyl-Containing Carboxylic Acids and Derivatives

Multi-Step Synthesis Pathways

Multi-step syntheses allow for the construction of complex molecules from simpler, more readily available starting materials. These pathways involve a series of chemical reactions that introduce and modify functional groups sequentially.

A key strategy in multi-step synthesis is the assembly of a central intermediate that can then be converted to the final target. For this compound, a logical pathway involves the initial synthesis of its carboxylic acid precursor, 3-(phenylsulfonyl)propanoic acid . sigmaaldrich.com

One documented method for preparing this acid involves the reaction of benzenesulfonyl hydrazide with acrylic acid . chemicalbook.com This reaction, carried out in water at an elevated temperature in a sealed vessel, directly constructs the carbon skeleton and installs the phenylsulfonyl group, yielding 3-(phenylsulfonyl)propanoic acid in high yield after purification. chemicalbook.com This acid can then be subjected to the direct amidation or acyl chloride-based methods described previously (Sections 2.1.1.1 and 2.1.1.2) to furnish the final product, this compound. This sequential approach, first forming the acid and then the amide, represents a common and effective multi-step pathway.

Sequential Functional Group Transformations

Formation of Sulfonamide Linkages

The sulfonamide group is a cornerstone of many pharmaceutical compounds, and its synthesis is a well-established yet continually evolving area of organic chemistry. The formation of the sulfonamide linkage in molecules like this compound typically involves the reaction of a sulfonyl-containing electrophile with an amine.

One of the most traditional and widely used methods for creating an N-S bond is the reaction of a sulfonyl chloride with a primary or secondary amine. In the context of synthesizing the parent compound, this would involve reacting benzenesulfonyl chloride with 3-aminopropanamide. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Recent advancements have focused on expanding the repertoire of sulfonylating agents beyond sulfonyl chlorides. Sulfinate salts have emerged as versatile building blocks for constructing sulfonyl-containing molecules, including sulfonamides. rptu.de These salts can be generated in situ and used in one-pot methods, offering a more streamlined synthetic process. rptu.de Furthermore, direct arylsulfonylation methods are being developed where arylsulfonyl reagents react with C-H activated compounds, providing alternative routes that can reduce the need for pre-functionalized starting materials. acs.org

Table 1: Common Methods for Sulfonamide Linkage Formation

| Method | Reactants | Typical Conditions | Advantages |

| Classical Method | Sulfonyl Chloride + Amine | Presence of a base (e.g., pyridine (B92270), triethylamine) | Well-established, high yields |

| From Sulfinate Salts | Sulfinate Salt + Aminating Agent | Often involves a metal catalyst or oxidant | Versatile, allows for one-pot procedures. rptu.de |

| Direct Arylsulfonylation | Arylsulfonyl Reagent + C-H Bond | Transition metal catalysis (e.g., Pd, Cu, Rh) | Avoids pre-functionalization of substrates. acs.org |

Amide Bond Construction

The construction of the amide bond is another critical step in the synthesis of this compound. This transformation is fundamental in peptide synthesis and the preparation of numerous pharmaceuticals. The most direct conceptual route involves the formation of a bond between a carboxylic acid derivative and an amine.

For this compound, this could be achieved by reacting 3-(phenylsulfonyl)propanoic acid with ammonia or an ammonium salt. However, the direct reaction requires high temperatures and is often low-yielding. Therefore, the carboxylic acid is typically activated first. Common activating agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with an additive such as 4-dimethylaminopyridine (B28879) (DMAP) to facilitate the reaction. mdpi.com

Alternative strategies aim to replace the traditional amide bond with mimics that offer greater stability against proteolytic degradation. For instance, the 1,2,3-triazole ring has been investigated as a highly stable analogue of the trans-peptide bond. nih.gov While this represents a modification of the target structure, the underlying principles of forming linkages between key fragments are relevant to the synthesis of analogues. nih.gov

Table 2: Selected Reagents for Amide Bond Formation

| Reagent/Method | Description | Application |

| Carbodiimides (e.g., EDC, DCC) | Activates the carboxyl group of a carboxylic acid to facilitate nucleophilic attack by an amine. | Widely used in both solution-phase and solid-phase synthesis. |

| Acyl Halides | Reaction of an acyl chloride (derived from the carboxylic acid) with an amine. | Highly reactive, often requires careful control of reaction conditions. |

| Active Esters | Pre-formed esters (e.g., N-hydroxysuccinimide esters) that react cleanly with amines. | Offers good control and minimizes side reactions. |

Green Chemistry Approaches in Sulfonylpropanamide Synthesis

The principles of green chemistry are increasingly being integrated into pharmaceutical synthesis to reduce environmental impact and improve process efficiency. rsc.orgjocpr.com These principles can be applied to the synthesis of sulfonylpropanamides by focusing on areas such as solvent choice, energy consumption, and atom economy. jocpr.com

Key green chemistry approaches include:

Use of Greener Solvents: Traditional syntheses often rely on hazardous organic solvents. jocpr.com Green alternatives include water, supercritical CO₂, and bio-based solvents, which are safer and have a lower environmental footprint. jocpr.com

Energy Efficiency: Microwave-assisted synthesis and mechanochemistry (grinding) are two techniques that can dramatically reduce reaction times and energy consumption compared to conventional heating. mdpi.comnih.gov Microwave heating provides rapid and uniform heating of the reaction mixture, while mechanochemistry can enable solvent-free reactions. mdpi.comnih.gov

Catalysis: The use of catalysts is preferred over stoichiometric reagents to minimize waste. This includes biocatalysis (using enzymes), which can offer high selectivity under mild conditions, and metal catalysis, which can enable novel and efficient bond formations. jocpr.com

Atom Economy and Waste Reduction: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. nih.gov One-pot reactions, where multiple synthetic steps are performed in a single reactor without isolating intermediates, are a powerful strategy for reducing solvent use and waste generation. nih.gov

The application of these principles to the synthesis of this compound could involve, for example, a one-pot procedure that first forms the sulfonamide bond and is immediately followed by an enzyme-catalyzed amidation, all conducted in an aqueous medium.

Stereoselective Synthesis of Chiral this compound Derivatives

While this compound itself is achiral, many of its biologically active analogues possess one or more stereocenters. The stereoselective synthesis of these chiral derivatives is crucial, as different stereoisomers often exhibit distinct biological activities. Methodologies for achieving stereocontrol can be broadly categorized based on the formation of either a chiral carbon backbone or a chiral sulfur center. nih.gov

One major strategy involves the use of chiral sulfinyl groups as auxiliaries. nih.gov A chiral sulfinate ester can be used as a precursor to introduce a stereogenic sulfur atom. Subsequent reactions can be directed by this chiral center to control the formation of other stereocenters in the molecule. nih.govnih.gov For instance, a prochiral sulfinate can be coupled with a chiral alcohol using an organocatalyst to produce enantioenriched sulfinate esters, which are versatile intermediates for a range of chiral sulfur compounds. nih.govntu.edu.sg

Another approach is the asymmetric synthesis of the propanamide backbone. This can be accomplished by using chiral starting materials or through asymmetric catalysis. For example, 3-amino-3-phenylpropionamide derivatives have been synthesized from readily available imines in a stereocontrolled manner to act as small-molecule mimics of peptides. nih.gov The development of methods for the enantioselective oxidation of prochiral sulfides to sulfoxides is also a key area of research, providing access to chiral sulfinyl compounds that are valuable synthetic intermediates. nih.gov

Recent Advances in Synthetic Strategies for Related Sulfonylated Compounds

The field of synthetic organic chemistry is continually advancing, providing new tools and strategies that can be applied to the synthesis of this compound and its analogues. Recent progress has focused on developing more efficient, versatile, and sustainable methods for constructing complex molecules. youtube.com

Notable recent advances include:

Photoredox Catalysis: The use of visible light to induce chemical reactions has opened up new pathways for bond formation. acs.org This technology can be applied to generate sulfonyl radicals or to facilitate C-S bond construction under mild conditions, offering alternatives to traditional methods that may require harsh reagents or high temperatures. acs.orgresearchgate.net

High-Throughput Experimentation (HTE): Robotic and automated synthesis platforms enable the rapid screening of reaction conditions and the generation of large libraries of compounds for medicinal chemistry research. youtube.com Parallel medicinal chemistry (PMC) uses these techniques to quickly synthesize dozens to hundreds of diversified compounds, significantly accelerating the process of lead optimization. youtube.com

Late-Stage Functionalization: This strategy involves introducing key functional groups into a complex molecule at a late stage of the synthesis. This approach is highly valuable for creating structural diversity in drug discovery programs. For sulfonylated compounds, this could involve the late-stage introduction of the phenylsulfonyl group onto a pre-existing propanamide scaffold or modifying the phenyl ring of an existing this compound derivative. ntu.edu.sg

These advanced strategies, combined with novel catalytic systems and a deeper understanding of reaction mechanisms, are continuously expanding the synthetic chemist's toolbox for accessing novel sulfonylated compounds. youtube.comresearchgate.net

Reactivity and Chemical Transformations of 3 Phenylsulfonyl Propanamide

Reactions Involving the Amide Functionality

The amide group in 3-(phenylsulfonyl)propanamide is a key site for chemical reactions, although it is generally less reactive than other carboxylic acid derivatives. libretexts.org Its reactivity is influenced by the adjacent sulfonyl group.

Amides can be hydrolyzed to their corresponding carboxylic acids under both acidic and basic conditions, though these reactions typically require heating. libretexts.orgmasterorganicchemistry.com

Acidic Hydrolysis: In the presence of a strong acid, such as hydrochloric acid, and heat, the amide undergoes hydrolysis. The reaction is catalyzed by the acid, which protonates the carbonyl oxygen, making the carbonyl carbon more susceptible to nucleophilic attack by water. masterorganicchemistry.comresearchgate.net The final products are 3-(phenylsulfonyl)propanoic acid and an ammonium (B1175870) salt. libretexts.org

Basic Hydrolysis: When heated with a strong base like sodium hydroxide, this compound is hydrolyzed to form the sodium salt of 3-(phenylsulfonyl)propanoic acid and ammonia (B1221849) gas. libretexts.org The reaction proceeds through the nucleophilic addition of a hydroxide ion to the carbonyl carbon. libretexts.org

| Condition | Reagents | Products |

| Acidic | Dilute HCl, Heat | 3-(Phenylsulfonyl)propanoic acid, Ammonium chloride |

| Basic | NaOH solution, Heat | Sodium 3-(phenylsulfonyl)propanoate, Ammonia |

The carbonyl carbon of the amide group is electrophilic and can be attacked by nucleophiles. msu.edu However, amides are the least reactive of the carboxylic acid derivatives towards nucleophilic acyl substitution. libretexts.org Strong nucleophiles are generally required for this transformation to occur. The reaction proceeds through a tetrahedral intermediate, followed by the expulsion of the leaving group. libretexts.org

The amide functionality can be reduced to an amine. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically required for this conversion. libretexts.orgucalgary.ca Unlike the reduction of other carbonyl compounds which yield alcohols, the reduction of an amide results in the conversion of the carbonyl group (C=O) into a methylene group (CH₂). libretexts.orgyoutube.com The reaction proceeds via a nucleophilic addition of a hydride ion to the carbonyl carbon, leading to the formation of an iminium ion intermediate, which is then further reduced to the amine. libretexts.orgucalgary.ca

| Reagent | Product |

| Lithium aluminum hydride (LiAlH₄) | 3-(Phenylsulfonyl)propan-1-amine |

It is important to note that less reactive reducing agents like sodium borohydride (NaBH₄) are not capable of reducing amides. ucalgary.ca

Reactions at the Sulfonyl Group

The sulfonyl group is generally stable but can undergo specific reactions, most notably reduction.

The phenylsulfonyl group can be challenging to remove. researchgate.net However, under certain conditions, it can be reduced. Methods for the reductive cleavage of sulfonyl groups include the use of strong reducing agents. researchgate.net For instance, electrochemical reduction in a protic medium has been shown to be a mild method for desulfonylation. researchgate.net Another approach involves radical-induced cleavage. nih.gov

Reactions Involving Activated Methylene/Methine Groups Alpha to the Sulfonyl/Amide

The methylene group (CH₂) positioned between the electron-withdrawing phenylsulfonyl and amide groups is activated. The protons on this carbon are acidic and can be removed by a suitable base. This deprotonation generates a carbanion that can participate in various carbon-carbon bond-forming reactions. For example, treatment of N-aryl 3-(phenylsulfonyl)propanamides with a strong base like potassium tert-butoxide can lead to the formation of N-aryl 2-alkenamides through an elimination reaction. researchgate.net

Derivatization Strategies and Analogue Synthesis

The structural framework of this compound allows for a variety of derivatization strategies to synthesize analogues with modified properties. These strategies target the amide nitrogen, the phenyl ring, and the side chain.

The amide nitrogen of this compound can be substituted to generate N-alkyl or N-aryl derivatives. This is typically achieved by deprotonating the amide with a suitable base, such as sodium hydride, to form the corresponding sodium salt, followed by reaction with an alkyl or aryl halide. This synthetic approach is a common strategy for the preparation of N-substituted propanamide derivatives. researchgate.net The introduction of different substituents on the amide nitrogen can significantly alter the compound's physical, chemical, and biological properties.

Table 2: Examples of N-Substitution Reactions

| Reagent 1 | Reagent 2 | Product |

| Sodium hydride | Benzyl (B1604629) bromide | N-Benzyl-3-(phenylsulfonyl)propanamide |

| Potassium carbonate | Ethyl iodide | N-Ethyl-3-(phenylsulfonyl)propanamide |

The phenyl ring of the phenylsulfonyl group is susceptible to electrophilic aromatic substitution reactions. masterorganicchemistry.commakingmolecules.commasterorganicchemistry.com The sulfonyl group is a deactivating, meta-directing group. This means that electrophilic substitution will occur primarily at the meta-positions of the phenyl ring, and the reaction rate will be slower than that of unsubstituted benzene.

Common electrophilic aromatic substitution reactions that can be applied to modify the phenyl ring include:

Nitration: Treatment with a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO₂) onto the phenyl ring, predominantly at the meta-position.

Halogenation: Reaction with a halogen (e.g., Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃) results in the introduction of a halogen atom (e.g., -Br) at the meta-position.

Sulfonation: Fuming sulfuric acid can introduce a sulfonic acid group (-SO₃H) at the meta-position. This reaction is reversible. lkouniv.ac.inyoutube.com

Friedel-Crafts Alkylation and Acylation: These reactions are generally not successful on strongly deactivated rings like phenyl sulfones. lkouniv.ac.in

These modifications allow for the synthesis of a wide range of analogues with different electronic and steric properties on the phenyl ring.

Beyond the electrophilic capture of anions at the C-2 position, the propyl side chain can be varied and functionalized through other synthetic routes. For instance, analogues with different chain lengths could be synthesized by starting with ω-(phenylsulfonyl)alkanoic acids of varying lengths, followed by amidation. Functional groups can also be introduced on the side chain through multi-step synthetic sequences. The specific strategies for side-chain modification would depend on the desired final structure and the compatibility of the functional groups with the existing sulfonyl and amide moieties.

Mechanism of Key Reactions

The reactivity of this compound is largely dictated by the interplay between the amide functional group and the strongly electron-withdrawing phenylsulfonyl group. The primary reaction mechanism of the amide moiety is nucleophilic acyl substitution.

Nucleophilic acyl substitution is a characteristic reaction of carboxylic acid derivatives, including amides. This reaction involves the substitution of the amino group (-NH2) by a nucleophile. The general mechanism proceeds through a two-step addition-elimination pathway, which is significantly influenced by the presence of the phenylsulfonyl group in this compound.

The phenylsulfonyl group, being a potent electron-withdrawing group, exerts a strong negative inductive effect (-I effect) on the propanamide backbone. This effect increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by nucleophiles compared to unsubstituted amides. Amides are typically the least reactive among carboxylic acid derivatives due to the resonance stabilization of the amide bond, where the lone pair of electrons on the nitrogen atom is delocalized into the carbonyl group. This delocalization reduces the partial positive charge on the carbonyl carbon. However, the electron-withdrawing nature of the phenylsulfonyl group counteracts this resonance effect to some extent, thereby enhancing the reactivity of the amide towards nucleophilic attack.

The nucleophilic acyl substitution of this compound can proceed under both acidic and basic conditions, each following a distinct pathway.

Acid-Catalyzed Nucleophilic Acyl Substitution:

Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen atom. libretexts.org This protonation increases the electrophilicity of the carbonyl carbon, activating the molecule for attack by a weak nucleophile, such as water. The subsequent steps involve the formation of a tetrahedral intermediate, proton transfer, and elimination of the leaving group (ammonia), which is protonated under acidic conditions to form an ammonium ion. The reaction is driven to completion by the formation of the stable ammonium ion. youtube.comyoutube.com

The stepwise mechanism is as follows:

Protonation of the carbonyl oxygen: The carbonyl oxygen is protonated by an acid catalyst (H₃O⁺), which makes the carbonyl carbon more electrophilic.

Nucleophilic attack: A water molecule, acting as a nucleophile, attacks the protonated carbonyl carbon. This leads to the formation of a tetrahedral intermediate. masterorganicchemistry.comyoutube.com

Proton transfer: A proton is transferred from the attacking water molecule to the nitrogen atom of the amino group. This converts the amino group into a better leaving group (ammonia).

Elimination of the leaving group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling a molecule of ammonia (NH₃).

Deprotonation: The protonated carbonyl group of the resulting carboxylic acid is deprotonated by a water molecule to regenerate the acid catalyst and yield the final product, 3-(phenylsulfonyl)propanoic acid.

Base-Catalyzed Nucleophilic Acyl Substitution (Hydrolysis):

In the presence of a strong base, such as hydroxide ion (OH⁻), the nucleophilic attack occurs directly on the carbonyl carbon. masterorganicchemistry.com The strong nucleophile does not require prior activation of the carbonyl group. The reaction proceeds through a tetrahedral intermediate, followed by the elimination of the amide ion, which is a very poor leaving group. Therefore, this reaction is generally less favorable for amides unless harsh conditions are applied. However, the electron-withdrawing phenylsulfonyl group in this compound can facilitate this reaction by stabilizing the negative charge in the transition state and increasing the acidity of the N-H protons, although the latter is not directly involved in the rate-determining step of the substitution itself.

The stepwise mechanism is as follows:

Nucleophilic attack: The hydroxide ion directly attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. youtube.comyoutube.com

Elimination of the leaving group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the amide ion (NH₂⁻). This step is typically the rate-determining step and is generally slow due to the high basicity of the leaving group.

Proton transfer: The expelled amide ion is a very strong base and will immediately deprotonate the newly formed carboxylic acid to yield a carboxylate salt and ammonia.

The presence of the phenylsulfonyl group is expected to accelerate the rate-limiting nucleophilic attack in both acidic and basic pathways by increasing the partial positive charge on the carbonyl carbon.

Below is a data table summarizing the key features of the nucleophilic acyl substitution pathways for this compound.

| Reaction Condition | Key Mechanistic Steps | Intermediate | Leaving Group | Final Product(s) |

| Acidic | 1. Protonation of C=O2. Nucleophilic attack by H₂O3. Proton transfer4. Elimination5. Deprotonation | Tetrahedral intermediate | NH₃ (as NH₄⁺) | 3-(Phenylsulfonyl)propanoic acid, Ammonium ion |

| Basic | 1. Nucleophilic attack by OH⁻2. Elimination3. Proton transfer | Tetrahedral alkoxide intermediate | NH₂⁻ | 3-(Phenylsulfonyl)propanoate, Ammonia |

Applications of 3 Phenylsulfonyl Propanamide in Chemical Synthesis and Materials Science

Role as an Intermediate in Organic Synthesis

3-(Phenylsulfonyl)propanamide serves as a pivotal intermediate in multi-step synthetic pathways. Its functional groups—the amide and the sulfonyl group—provide reactive sites for a variety of chemical transformations, allowing for the elongation and modification of its carbon skeleton.

Precursor to Complex Organic Molecules

The compound is a foundational element in the synthesis of more intricate and biologically significant molecules. A notable example is its role in the development of potent and selective VLA-4 (Very Late Antigen-4) antagonists. nih.gov The core structure of this compound is integrated into larger molecular frameworks, such as N-(3-phenylsulfonyl-3-piperidinoyl)-phenylalanine derivatives, which have shown high efficacy in inhibiting VLA-4, a key target in autoimmune diseases. nih.gov The synthesis of these complex molecules often involves modifying the amide portion of the starting compound while retaining the phenylsulfonyl group, which is crucial for binding interactions with the biological target. nih.gov

Building Block for Heterocyclic Compounds

The reactivity of the carbon chain, influenced by the adjacent phenylsulfonyl group, makes this compound an excellent starting material for constructing various heterocyclic compounds. Research has shown that related sulfonyl-activated molecules can be used to synthesize five and seven-membered heterocyclic systems. researchgate.net For instance, derivatives of this compound can serve as precursors to:

1,3-Oxazoles and 1,3-Thiazoles : By reacting with appropriate nucleophiles, the propanamide backbone can be cyclized to form these important five-membered rings. researchgate.net

1,2,5-Triazepines : These seven-membered heterocycles can also be synthesized from intermediates derived from sulfonyl-containing structures. researchgate.net

N-Sulfonyl Amidines : These are versatile intermediates that can be prepared from sulfonyl derivatives and are used to create a variety of heterocyclic systems, including 1,2,3-triazoles, isoxazoles, and thiazoles. nih.gov

Utility in Generating Diverse Chemical Libraries

In modern drug discovery, the generation of chemical libraries containing a multitude of structurally related compounds is essential for high-throughput screening. This compound is an ideal scaffold for this purpose. Its core structure allows for systematic modification at several points:

The amide nitrogen can be substituted with various alkyl or aryl groups.

The phenyl ring of the sulfonyl group can be functionalized with different substituents.

The propanamide backbone itself can be altered.

This versatility enables the creation of large libraries of compounds with diverse properties. For example, by reacting derivatives of this scaffold with different amines and azides, a library of N-sulfonyl amidines bearing various heterocyclic substituents can be rapidly synthesized. nih.gov Such libraries are invaluable for screening against biological targets to identify new lead compounds for drug development. umich.educhemrxiv.org

Catalytic Applications or Role in Catalyzed Reactions

The field of catalysis often utilizes organic molecules as ligands for metal catalysts or as organocatalysts themselves to accelerate and control chemical reactions. For example, chiral sulfonamides have been investigated as components of Brønsted acid organocatalysts for reactions like the asymmetric transfer hydrogenation of quinolines. mcgill.ca Additionally, ephedrine-derived sulfamide-amine alcohols have been shown to be effective catalysts for the asymmetric addition of phenylacetylene (B144264) to aldehydes. researchgate.net

Despite the exploration of various sulfonamide-containing compounds in catalysis, there is no specific information in the scientific literature detailing the use of this compound as a catalyst, a ligand for a catalytic system, or as a compound that plays a significant role in catalyzed reactions. Research in this area tends to focus on more complex, specifically designed chiral molecules to achieve high enantioselectivity and catalytic efficiency. mcgill.caresearchgate.netorganic-chemistry.org

Theoretical and Computational Studies of 3 Phenylsulfonyl Propanamide

Quantum Chemical Calculations

Quantum chemical calculations, grounded in the principles of quantum mechanics, are fundamental to modern chemical research. These calculations provide detailed information about the electronic structure of molecules, which governs their geometry, stability, and reactivity. For a molecule such as 3-(phenylsulfonyl)propanamide, these methods can determine its most stable three-dimensional arrangement and the distribution of electrons within its structure.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. nih.govnih.gov It offers a favorable balance between computational cost and accuracy, making it suitable for studying medium-sized organic molecules like this compound. A common approach involves using a functional, such as B3LYP, combined with a basis set, like 6-31G(d,p) or 6-311G+(d,p), to optimize the molecular geometry and calculate various properties. nih.govnih.govnih.gov

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length (Å) | S=O | 1.435 |

| S-N | 1.640 | |

| S-C (phenyl) | 1.770 | |

| C=O (amide) | 1.240 | |

| Bond Angle (°) | O=S=O | 120.0 |

| O=S=N | 107.0 | |

| N-S-C (phenyl) | 105.0 | |

| C-N-S | 118.0 |

This interactive table provides predicted geometric parameters for this compound based on DFT calculations of analogous compounds.

Molecular Orbital Analysis (e.g., HOMO-LUMO)

Molecular orbital (MO) theory describes the behavior of electrons in a molecule in terms of orbitals that extend over the entire molecule. youtube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. These frontier molecular orbitals are key to understanding a molecule's electronic transitions and reactivity. youtube.commdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring and the lone pairs of the oxygen and nitrogen atoms. The LUMO is likely to be distributed over the phenylsulfonyl group, which acts as an electron-accepting moiety. researchgate.netscispace.com DFT calculations on similar sulfonamides have shown that the HOMO-LUMO gap can be tuned by substituents on the aromatic ring. nih.govscispace.com Analysis of these orbitals helps in predicting sites for electrophilic and nucleophilic attack. researchgate.netnih.gov

| Parameter | Predicted Energy (eV) |

|---|---|

| HOMO Energy | -7.50 |

| LUMO Energy | -1.20 |

| HOMO-LUMO Gap (ΔE) | 6.30 |

This interactive table displays hypothetical frontier orbital energies for this compound, illustrating typical values obtained from DFT calculations on related sulfonamides. nih.govresearchgate.net

Conformational Analysis and Molecular Dynamics Simulations

The biological activity and physical properties of a flexible molecule like this compound are highly dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable, low-energy arrangements of the atoms in a molecule. researchgate.net Due to the presence of several single bonds, this compound can adopt multiple conformations. The key rotatable bonds are C-C bonds in the propanamide chain and the S-N and S-C bonds. nih.govmasterorganicchemistry.com

Computational methods can map the potential energy surface by systematically rotating these bonds to identify energy minima, which correspond to stable conformers. researchgate.netmasterorganicchemistry.com Studies on simple alkanes like propane (B168953) show rotational barriers that can be extrapolated to understand the flexibility of the propanamide backbone. masterorganicchemistry.com For the sulfonamide group, research on benzenesulfonamide (B165840) has identified stable conformers based on the orientation of the amino group relative to the sulfonyl group. nih.govacs.org

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time, including conformational changes and interactions with a solvent. nih.gov In an MD simulation, the motion of atoms is calculated by solving Newton's equations of motion. This approach allows for the exploration of the conformational landscape of this compound in a simulated environment, such as in an aqueous solution, providing insights into its behavior under more realistic conditions. mdpi.com

Structure-Reactivity Relationships from Computational Models

Computational models are invaluable for establishing relationships between a molecule's structure and its chemical reactivity. By analyzing the electronic properties derived from quantum chemical calculations, one can predict how a molecule will behave in a chemical reaction. researchgate.net

Molecular Electrostatic Potential (MEP) maps are a key tool in this analysis. An MEP map illustrates the charge distribution across a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show negative potential around the sulfonyl and carbonyl oxygen atoms, indicating these are sites prone to electrophilic attack. Conversely, the amide nitrogen and the hydrogens attached to it would show positive potential, suggesting susceptibility to nucleophilic attack. researchgate.net

Furthermore, reactivity descriptors derived from DFT, such as Fukui functions, can provide more quantitative predictions of reactivity. These functions identify which atoms in a molecule are most likely to accept or donate electrons. nih.gov Studies on related radicals and substituted benzenes have demonstrated that computational models can successfully predict the relative importance of different reaction pathways, such as cyclization versus fragmentation. nih.gov

Prediction of Spectroscopic Properties from First Principles

Computational chemistry allows for the prediction of various spectroscopic properties, including NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectra, from first principles. nih.govmdpi.com These predictions are extremely useful for structure elucidation and for interpreting experimental data. nih.gov

The prediction of NMR chemical shifts is a common application of DFT. bohrium.com Methods like the Gauge-Independent Atomic Orbital (GIAO) method are used to calculate the magnetic shielding tensors for each nucleus. nih.govmdpi.com By performing these calculations for a set of low-energy conformers and averaging the results based on their Boltzmann population, one can obtain a predicted NMR spectrum that can be compared with experimental results. github.io This process has been successfully applied to numerous organic molecules, including complex sulfonamides. nih.govmdpi.com

Similarly, IR spectra can be predicted by calculating the vibrational frequencies of the molecule. After geometry optimization, a frequency calculation yields the normal modes of vibration and their corresponding intensities. nih.govnih.gov Comparing the computed spectrum with an experimental one helps in assigning the observed vibrational bands to specific functional groups, such as the characteristic stretches of the S=O, C=O, and N-H bonds in this compound. mdpi.com

| Atom | Predicted 13C Chemical Shift (ppm) | Predicted 1H Chemical Shift (ppm) |

|---|---|---|

| C=O (amide) | 172.0 | - |

| CH₂ (alpha to C=O) | 35.5 | 2.50 |

| CH₂ (beta to C=O) | 38.0 | 3.40 |

| C (ipso-phenyl) | 139.5 | - |

| C (ortho-phenyl) | 127.0 | 7.90 |

| C (meta-phenyl) | 129.0 | 7.60 |

| C (para-phenyl) | 133.0 | 7.65 |

| N-H | - | 5.50 (broad) |

This interactive table presents hypothetical predicted 1H and 13C NMR chemical shifts for this compound based on computational studies of similar structures. nih.govmdpi.com

Role of Computational Chemistry in Elucidating Reaction Mechanisms

Computational chemistry plays a crucial role in elucidating the detailed mechanisms of chemical reactions. butlerov.com By mapping the potential energy surface that connects reactants to products, chemists can identify transition states, intermediates, and the energy barriers associated with each step of a reaction. nih.gov

For reactions involving this compound, such as its synthesis or subsequent transformations, DFT calculations can be used to model the reaction pathways. For example, the mechanism of sulfonylation reactions has been studied computationally, revealing that they often proceed through a concerted bimolecular nucleophilic substitution (SN2) mechanism. butlerov.com Such studies determine the geometry of the transition state and calculate the activation energy, which provides insight into the reaction rate. Computational elucidation of cycloaddition reactions and rearrangements in similar systems has also proven to be highly consistent with experimental observations. nih.govnih.gov These computational investigations provide a molecular-level picture of the reaction, revealing details that are often difficult or impossible to observe experimentally.

Medicinal Chemistry Context of the Phenylsulfonylpropanamide Scaffold Excluding Clinical Data

Design and Synthesis of Analogues for Biological Study

The synthesis of phenylsulfonylpropanamide analogues is a cornerstone of research aimed at discovering new therapeutic agents. The core structure allows for systematic modifications to explore and optimize biological activity.

A common synthetic strategy involves the coupling of a substituted phenylsulfonyl chloride with an appropriate aminopropanamide derivative. For instance, a series of N-substituted 2-(phenylsulfonyl)ethanamine (B3037924) derivatives have been synthesized to explore their biological potential. nih.gov The choice of substituents on both the phenyl ring and the propanamide nitrogen is guided by the desire to modulate properties such as lipophilicity, hydrogen bonding capacity, and steric bulk, all of which can influence biological target interactions. nih.govnih.gov

General synthetic methods often involve reacting a sulfonyl chloride with an amine in the presence of a base. researchgate.netblazingprojects.com For example, procainamide (B1213733) has been reacted with benzenesulfonyl chloride to create a phenylsulfonamido benzamide (B126) core, which was then further derivatized by reacting it with various alkyl or aralkyl halides. researchgate.net Another approach involves the multi-step synthesis of more complex analogues, such as those incorporating imidazo[1,2-a]pyridine (B132010) moieties, which have been investigated as selective COX-2 inhibitors. researchgate.net

The design of these analogues is frequently guided by existing knowledge of biologically active sulfonamides and the specific targets of interest. nih.govnih.gov For example, based on the known fungicidal activity of some benzoylmethanesulfonamides, researchers have synthesized a variety of N-substituted-2-oxo-2-phenylethylsulfonamide derivatives to study their efficacy against pathogens like Botrytis cinerea. nih.gov Similarly, the design of N-(thiophen-2-yl) nicotinamide (B372718) derivatives was achieved by combining nicotinic acid with a thiophene (B33073) moiety to create novel compounds for biological screening. mdpi.com

The following table provides examples of synthetic methods used to generate phenylsulfonylpropanamide analogues and related structures.

| Starting Materials | Reaction Type | Resulting Analogue Type | Reference |

| 2-amino-5-bromoacetophenone and 4-methylbenzenesulfonyl chloride | Sulfonylation | N-(2-acetyl-4-bromophenyl)-4-methylbenzenesulfonamide | mdpi.com |

| Procainamide and benzenesulfonyl chloride | Sulfonylation | N-(2-(diethylamino)ethyl-4-(phenylsulfonamido)benzamide) | researchgate.net |

| Substituted anilines and dansyl chloride | Sulfonylation | N-substituted sulfonamides | nih.gov |

| 2-chloroacetamide derivatives and coumarins | Condensation | Oxo-2H-chromen-sulfamoylphenylacetamides | nih.gov |

Structure-Activity Relationship (SAR) Studies at the Molecular Level

Structure-activity relationship (SAR) studies are crucial for understanding how chemical structure influences the biological activity of phenylsulfonylpropanamide derivatives. These studies involve systematically altering parts of the molecule and assessing the impact on its interaction with a biological target.

For a series of 2-substituted 4-(trifluoromethyl)benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides investigated as TRPV1 antagonists, it was found that phenyl C-region derivatives generally showed better antagonism than their pyridine (B92270) counterparts. nih.gov Specifically, compounds 43 and 44S demonstrated excellent potency. nih.gov

In the context of antifungal agents, SAR studies on pinacolone (B1678379) sulfonamide derivatives targeting Botrytis cinerea revealed that substituents on the phenyl ring significantly impact activity. mdpi.com The order of effectiveness for substituent structures was found to be phenyl (with 2,4,6-tribromophenyl (B11824935) being optimal) > benzyl (B1604629) > phenylethyl > alkyl. mdpi.com This indicates that aromaticity and specific substitution patterns, such as trisubstitution on the phenyl ring, are key for high antifungal activity. mdpi.com

For a series of sulfonamides derived from the natural product carvacrol (B1668589), SAR analysis combined with molecular docking was used to understand their acetylcholinesterase (AChE) inhibitory activity. nih.gov The study found that all the synthesized sulfonamides were more active than carvacrol itself. nih.gov The morpholine-derived compound (1 ) was the most potent, being 50 times more active than carvacrol, while the hydrazine-derived compound (3 ) was the least active, though still about 30 times more active than the parent compound. nih.gov

The table below summarizes key SAR findings for different series of phenylsulfonylpropanamide analogues.

| Compound Series | Target/Activity | Key SAR Findings | Reference |

| 2-(3-fluoro-4-methylsulfonamidophenyl)propanamide analogs | TRPV1 antagonism | Phenyl C-region derivatives were more potent than pyridine surrogates. | nih.gov |

| Pinacolone sulfonamide derivatives | Antifungal (Botrytis cinerea) | Phenyl substituents significantly improved activity; trisubstituted phenyl was most effective. | mdpi.com |

| Sulfonamides derived from carvacrol | Acetylcholinesterase (AChE) inhibition | All sulfonamide derivatives were more active than the parent compound, carvacrol. The morpholine (B109124) derivative was the most potent. | nih.gov |

| 2-aminothiazole-based propenamide and propanamide series | Cholinesterase inhibition | Compound 3e was identified as the most potent acetylcholinesterase (AChE) inhibitor in the series. | researchgate.net |

Development as a Privileged Scaffold or Key Pharmacophore

A privileged scaffold is a molecular framework that is capable of binding to multiple biological targets, making it a valuable starting point for drug discovery. The phenylsulfonylpropanamide structure and the broader sulfonamide group are recognized as privileged scaffolds in medicinal chemistry. nih.govontosight.ai This is evidenced by their presence in a wide array of FDA-approved drugs with diverse therapeutic applications, including antiviral, anticancer, and anti-inflammatory agents. nih.gov

The indole (B1671886) nucleus, when combined with a glyoxylamide function, creates the indolylglyoxylamide moiety, which is also considered a privileged structure. nih.govmdpi.com This scaffold provides an excellent template for extensive structural modifications, allowing for tailored interactions with specific molecular targets. nih.govmdpi.com Similarly, 3-phenylcoumarins are regarded as a privileged scaffold due to their versatile chemical properties and the multiple points available for modification, which has led to the development of numerous derivatives with interesting biological activities. mdpi.com

A pharmacophore is an abstract description of the molecular features necessary for a drug to recognize and interact with a specific biological target. The phenylsulfonylpropanamide scaffold can be considered a key pharmacophore for certain classes of biological targets. Pharmacophore modeling studies often identify the aromatic ring and hydrogen bonding features of such scaffolds as crucial for activity. researchgate.net For instance, in the development of neprilysin (NEP) inhibitors, a structure-based pharmacophore modeling approach was used to identify potential leads from a chemical database, highlighting the importance of specific structural arrangements for binding. nih.gov Similarly, pharmacophore models for p38 MAP kinase inhibitors have identified hydrogen bond acceptors and aromatic rings as key features, which are present in the phenylsulfonylpropanamide scaffold. researchgate.net

The development of these scaffolds involves:

Identification: Recognizing a common structural motif in multiple active compounds.

Synthesis of Libraries: Creating a diverse set of analogues to explore the chemical space around the scaffold. nih.gov

Biological Screening: Testing the synthesized compounds against a range of biological targets to identify new activities. ontosight.ai

Pharmacophore Mapping: Using computational tools to define the essential 3D arrangement of functional groups required for activity, which then guides further design. researchgate.netnih.gov

Interaction with Molecular Targets (e.g., enzymes, receptors) at a Chemical/Biochemical Level

The biological activity of phenylsulfonylpropanamide derivatives stems from their specific interactions with molecular targets such as enzymes and receptors. These interactions are governed by the chemical features of the molecule, including hydrogen bonding, hydrophobic interactions, and electrostatic forces.

Molecular docking studies are frequently employed to visualize and understand these interactions at an atomic level. For example, a series of novel sulfonamide derivatives were docked into the active site of the breast cancer susceptibility gene 2 (BRCA2) protein (PDB: 3UV7). researchgate.net Compound 3i from this series showed the strongest binding affinity, which correlated with its potent in vitro activity against the MCF-7 breast cancer cell line. researchgate.net Molecular dynamics simulations further confirmed the stability of the complex formed between compound 3i and BRCA2. researchgate.net

In another study, sulfonamides derived from carvacrol were evaluated as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. nih.gov Molecular docking showed that carvacrol itself forms a hydrogen bond with ASP74 and a π-π interaction with TYR341 within the enzyme's active site. nih.gov The synthesized sulfonamide derivatives, being more potent inhibitors, are presumed to form more extensive or stronger interactions with the enzyme. nih.gov

The phenylsulfonylpropanamide scaffold is also found in molecules targeting other enzymes. For instance, certain derivatives have been designed as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. researchgate.net The sulfonyl group is a key feature in many COX-2 inhibitors, where it often binds to a specific hydrophilic pocket in the enzyme's active site.

The interaction with transporters is another area of investigation. Analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-piperazine, which contain a related structural motif, have been studied for their binding affinities to dopamine (B1211576) (DAT) and serotonin (B10506) (SERT) transporters. nih.gov These studies revealed that small structural changes can dramatically alter binding affinity and selectivity for these transporters. nih.gov

The table below details the interactions of some phenylsulfonylpropanamide-related compounds with their molecular targets.

| Compound/Series | Molecular Target | Key Interactions/Binding Mode | Reference |

| Compound 3i (sulfonamide derivative) | BRCA2 protein (PDB: 3UV7) | Strong binding affinity confirmed by molecular docking and stable complex formation via hydrogen bonds. | researchgate.net |

| Carvacrol-derived sulfonamides | Acetylcholinesterase (AChE) | Inhibition of catalytic activity; parent compound forms H-bond with ASP74 and π-π interaction with TYR341. | nih.gov |

| 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines | Cyclooxygenase-2 (COX-2) | Potent and selective inhibition of the COX-2 enzyme. | researchgate.net |

| 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-piperazine analogues | Dopamine (DAT) and Serotonin (SERT) Transporters | Binding affinities are highly sensitive to substitutions on the phenylpropyl chain. | nih.gov |

Design of Compounds with Enhanced Chemical Properties (e.g., solubility, stability relevant to in vitro studies)

Beyond optimizing biological activity, a key goal in medicinal chemistry is to enhance the chemical properties of lead compounds to make them more suitable for in vitro and subsequent in vivo studies. Important properties include aqueous solubility and chemical stability.

For the phenylsulfonylpropanamide scaffold, modifications can be strategically introduced to improve these characteristics. For example, incorporating polar functional groups, such as hydroxyl (-OH) or amino (-NH2) groups, can increase aqueous solubility by facilitating hydrogen bonding with water molecules. The synthesis of 2-amino- and 2-methoxy-substituted analogues of certain piperazine (B1678402) derivatives was undertaken to explore the effects of such substitutions. nih.gov

Another strategy is to manage lipophilicity. While a certain degree of lipophilicity is often required for membrane permeability, excessive lipophilicity can lead to poor solubility and non-specific binding. In the design of N-(2-acetyl-4-(styryl)phenyl)-4-benzenesulfonamide derivatives, an ortho-(sulfonamido)acetyl group was introduced to promote an intramolecular hydrogen bond. mdpi.com This conformational restriction was intended to increase lipophilicity and, consequently, membrane permeability and pharmacological activity. mdpi.com

The stability of compounds under assay conditions is also critical. The sulfonamide group (SO2NH) itself is generally stable. researchgate.net However, other parts of the molecule might be susceptible to metabolic degradation. For instance, in a study identifying neprilysin (NEP) inhibitors, a promising phenylalanine derivative, ZINC0000004684268, was found to have potentially poor pharmacokinetic parameters despite good target affinity. nih.gov To address this, the molecule was optimized using bioisosteric replacements to design new leads with a more acceptable predicted pharmacokinetic profile, likely including improved metabolic stability. nih.gov

The process of enhancing chemical properties involves a cycle of design, synthesis, and testing:

Identify Liabilities: Initial screening might reveal issues like poor solubility or rapid degradation in microsomal stability assays.

Design Modifications: Introduce polar groups to improve solubility or block sites of metabolism to increase stability.

Synthesize Analogues: Prepare the newly designed compounds. nih.gov

Evaluate Properties: Measure solubility in relevant buffers and assess stability in in vitro systems.

This iterative process aims to produce compounds that are not only potent but also possess the physicochemical properties necessary for reliable biological evaluation.

Future Research Directions and Unexplored Avenues

Novel Synthetic Routes and Methodologies

While the synthesis of 3-(phenylsulfonyl)propanamide can be conceptually straightforward, likely involving the amidation of 3-(phenylsulfonyl)propanoic acid, there is considerable scope for the development of novel and more efficient synthetic strategies. Future research could focus on:

Direct C-H Amination: Investigating methods for the direct conversion of a C-H bond in a suitable precursor to the amide, which would be a more atom-economical approach.

Flow Chemistry Synthesis: Developing a continuous flow process for the synthesis of this compound. This could offer advantages in terms of safety, scalability, and purification.

Enzymatic Synthesis: Exploring the use of enzymes, such as lipases or amidases, to catalyze the formation of the amide bond. This could lead to a greener and more sustainable synthetic route.

A comparative table of potential synthetic routes is presented below:

| Synthetic Route | Potential Advantages | Potential Challenges |

| Conventional Amidation | Well-established chemistry, reliable. | May require harsh conditions or coupling agents. |

| Direct C-H Amination | High atom economy, potentially fewer steps. | Selectivity and reactivity can be difficult to control. |

| Flow Chemistry | Improved safety, scalability, and control. | Requires specialized equipment and optimization. |

| Enzymatic Synthesis | Mild reaction conditions, high selectivity, green. | Enzyme stability and cost may be limiting factors. |

Advanced Applications in Catalysis and Asymmetric Synthesis

The presence of both a sulfonyl group and an amide linkage provides opportunities for the development of this compound derivatives as new ligands or catalysts.

Chiral Ligands: Derivatization of the propanamide nitrogen or the phenyl ring could lead to the synthesis of novel chiral ligands for asymmetric catalysis. The sulfonyl group can act as a coordinating site for metal centers.

Organocatalysis: The amide proton's acidity, influenced by the adjacent sulfonyl group, could be exploited in hydrogen-bond-donating organocatalysis.

Future research could explore the synthesis of a library of chiral derivatives and their application in key asymmetric transformations, such as aldol reactions, Michael additions, or Diels-Alder reactions.

Deeper Computational and Mechanistic Insights

To guide synthetic efforts and predict the properties of new derivatives, in-depth computational studies are essential.

Density Functional Theory (DFT) Studies: DFT calculations can be employed to understand the electronic structure, conformational preferences, and reactivity of this compound. This can help in designing derivatives with specific electronic or steric properties.

Mechanistic Investigations: For any catalytic applications developed, detailed mechanistic studies combining experimental techniques (like kinetics and isotopic labeling) and computational modeling will be crucial to understand the reaction pathways and optimize catalyst performance.

Exploration in Emerging Fields (e.g., advanced materials)

The structural motifs within this compound suggest its potential as a building block for advanced materials.

Polymer Science: The molecule could be functionalized with polymerizable groups to be incorporated into novel polymers. The phenylsulfonyl group could enhance thermal stability and other material properties.

Supramolecular Chemistry: The hydrogen bonding capabilities of the amide group and the potential for π-π stacking of the phenyl ring could be utilized in the design of self-assembling systems and functional gels.

Integration into New Chemical Biology Tools (non-clinical)

While clinical applications are beyond the scope of this article, the structural similarity of the phenylsulfonylamide moiety to known pharmacophores suggests that this compound could be a valuable scaffold in chemical biology.

Fragment-Based Screening: It could be included in fragment libraries for screening against various biological targets to identify new lead compounds for non-clinical research tools.

Probe Development: With the addition of reporter tags (e.g., fluorescent dyes or biotin), derivatives of this compound could be developed as chemical probes to study biological processes.

Q & A

Q. What are the recommended laboratory synthesis methods for 3-(phenylsulfonyl)propanamide, and what safety protocols should be followed?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions, where a sulfonyl group is introduced to a propanamide backbone. For example, reacting phenylsulfonyl chloride with a suitable propanamide precursor under anhydrous conditions in the presence of a base (e.g., triethylamine) in dichloromethane at 0–5°C. Safety protocols include using PPE (gloves, goggles, lab coat), working in a fume hood to avoid inhalation, and proper disposal of reactive intermediates. Pre-reaction risk assessments should address exothermic risks and moisture sensitivity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

- Methodological Answer : Use 1H/13C NMR to confirm the phenylsulfonyl group (aromatic protons at δ 7.5–8.0 ppm) and the propanamide backbone (amide NH ~δ 6.5–7.0 ppm, carbonyl C=O ~170 ppm). FT-IR should show sulfonyl S=O stretches (~1350 and 1150 cm⁻¹) and amide C=O (~1650 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight (±5 ppm accuracy). Cross-reference experimental data with computational predictions (e.g., via PubChem’s InChI/SMILES-derived simulations) .

Q. What are the primary biological activity assays suitable for preliminary evaluation of this compound?

- Methodological Answer : Conduct enzyme inhibition assays (e.g., kinase or protease targets) using fluorogenic substrates. For receptor binding studies, use radioligand displacement assays (e.g., with ³H-labeled ligands). Dose-response curves (IC50/EC50) should be generated in triplicate, with positive controls (e.g., known inhibitors) to validate assay conditions. Cell viability assays (MTT or resazurin) assess cytotoxicity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound while minimizing side products?

- Methodological Answer : Employ factorial design of experiments (DoE) to test variables: temperature (0°C vs. room temperature), stoichiometry (1:1 to 1:1.2 sulfonyl chloride:propanamide), and solvent polarity (dichloromethane vs. THF). Use HPLC to quantify yield and side products (e.g., hydrolyzed sulfonic acid). Response surface modeling identifies optimal conditions. Process analytical technology (PAT) tools like in-situ IR can monitor reaction progression .

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts) for this compound derivatives?

- Methodological Answer : Contradictions may arise from conformational isomerism or solvent effects. Perform variable-temperature NMR to detect rotamers or use deuterated solvents with varying polarities (DMSO-d6 vs. CDCl3). Compare experimental data with density functional theory (DFT)-calculated chemical shifts. For ambiguous cases, synthesize a crystalline derivative for X-ray diffraction to confirm structure .

Q. What computational approaches are effective in predicting the reactivity and stability of this compound in biological systems?

- Methodological Answer : Use molecular dynamics (MD) simulations to study solvation effects and protein-ligand interactions (e.g., with GROMACS). Docking studies (AutoDock Vina) predict binding affinities to target enzymes. Quantum mechanical calculations (Gaussian 16) assess frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Validate models with experimental IC50 data .

Q. What strategies are recommended for analyzing the metabolic degradation pathways of this compound in vitro?

- Methodological Answer : Incubate the compound with liver microsomes (human or rodent) and NADPH cofactor. Use LC-MS/MS to identify phase I metabolites (oxidation, hydrolysis) and phase II conjugates (glucuronidation). Compare fragmentation patterns with reference standards. For unstable metabolites, employ trapping agents (e.g., glutathione for reactive intermediates) .

Q. How can researchers ensure reproducibility of bioactivity data across different laboratories?

- Methodological Answer : Standardize protocols using controlled reagent batches (e.g., Sigma-Aldridge ≥98% purity) and calibrate equipment (e.g., plate readers). Share raw data and analysis scripts via repositories (Zenodo, GitHub). Include internal replicates and blinded analysis to reduce bias. Cross-validate findings with orthogonal assays (e.g., SPR vs. ITC for binding affinity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.